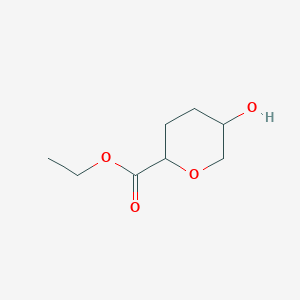

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is an organic compound belonging to the class of tetrahydropyrans This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group at the fifth position and an ethyl ester group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of 5-hydroxy-hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Cyclization Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can facilitate the cyclization reaction under controlled conditions, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products:

Oxidation: 5-oxo-tetrahydro-pyran-2-carboxylate or 5-carboxy-tetrahydro-pyran-2-carboxylate.

Reduction: Ethyl 5-hydroxy-tetrahydro-pyran-2-methanol.

Substitution: Ethyl 5-chloro-tetrahydro-pyran-2-carboxylate and other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for various modifications, leading to compounds with enhanced bioactivity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of tetrahydro-pyran compounds, including this compound, which exhibited significant anticancer activity against various cancer cell lines. The introduction of hydroxyl groups was found to enhance the compound's interaction with biological targets, improving efficacy in vitro .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including esterification and nucleophilic substitutions.

Synthesis of Novel Derivatives

Research has shown that this compound can be used to synthesize novel derivatives with improved properties. For example, it has been utilized as a building block in the synthesis of pyridine and pyrimidine derivatives, which have shown promise as selective inhibitors for certain enzymes .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a biochemical agent that can enhance plant growth or act as a pesticide. Its derivatives may serve as environmentally friendly alternatives to traditional agrochemicals.

Case Study: Plant Growth Promotion

A field study indicated that formulations containing this compound resulted in increased growth rates and yield in several crop species. The compound appears to stimulate root development and improve nutrient uptake .

Industrial Applications

The compound's structural properties make it suitable for use in various industrial applications, including the production of specialty chemicals and polymers.

Production Method

A patent describes a method for producing tetrahydro-pyran derivatives suitable for industrial applications, emphasizing the efficiency of this compound as a precursor in these processes .

Mécanisme D'action

The mechanism of action of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-hydroxy-tetrahydro-furan-2-carboxylate: Similar structure but with a furan ring instead of a pyran ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 5-hydroxy-tetrahydro-pyran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Activité Biologique

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (C8H14O4) is an organic compound characterized by its tetrahydropyran ring, hydroxyl group, and carboxylate ester functionality. This compound has garnered attention for its potential biological activities, which include antioxidant properties, antimicrobial effects, and interactions with metabolic enzymes. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that contributes to its biological activity. The molecular weight of the compound is approximately 174.2 g/mol. Its structural formula can be represented as follows:

The presence of both hydroxyl (-OH) and carboxylate (-COOH) groups suggests potential reactivity in various biochemical pathways.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. These effects could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells.

3. Interaction with Enzymes

The compound's structural features indicate potential interactions with enzymes involved in lipid metabolism, such as HMG-CoA reductase. This interaction could lead to modulation of cholesterol levels, making it a candidate for further investigation in the context of metabolic diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Key Features | Potential Biological Activity |

|---|---|---|---|

| Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | 100514-02-1 | Geometrical isomer | Potentially different biological effects |

| Mthis compound | Not available | Methyl group instead of ethyl | Variations in solubility and reactivity |

| Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate | 110407-58-4 | Isomeric form with distinct spatial arrangement | May exhibit unique biological activities |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antioxidant Activity : A study demonstrated that related tetrahydropyran derivatives exhibited significant free radical scavenging activity, suggesting potential applications in nutraceuticals aimed at oxidative stress mitigation.

- Antimicrobial Testing : In vitro tests conducted on bacterial strains showed that certain derivatives of tetrahydropyran compounds displayed varying degrees of antimicrobial activity, indicating a promising avenue for developing new antibiotics.

- Lipid Metabolism Interaction : Research focusing on the interaction between this compound and lipid metabolism enzymes revealed potential pathways for modulating cholesterol synthesis, which may have implications for treating hyperlipidemia .

Propriétés

IUPAC Name |

ethyl 5-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.